![molecular formula C9H15NO2 B13647956 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and significant biological activities. The rigid and three-dimensional structure of this compound makes it an interesting subject for various scientific studies, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and practicality, allowing for the direct synthesis of the desired azabicyclo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Oxidation: ABNO, Fe(NO3)3·9H2O, ambient air as the oxidant.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute functional groups on the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols to carbonyl compounds by stabilizing the transition state and lowering the activation energy of the reaction . The nitrogen atom within its structure plays a crucial role in these catalytic processes.
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: Another member of the azabicyclo family, known for its use in the synthesis of macrocyclic diamine alkaloids.
3-Azabicyclo[3.3.1]nonane: Studied for its stereochemistry and reactions with α,β-unsaturated carbonyl compounds.
Uniqueness: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific structural features, including the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its stability and makes it a valuable scaffold in drug design and synthesis.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-5-1-3-7(10-9)4-2-6-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
YFSZXPAOZUVDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


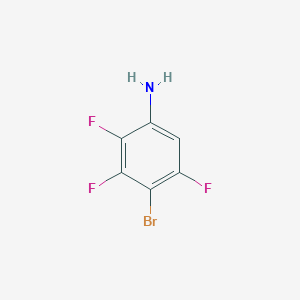
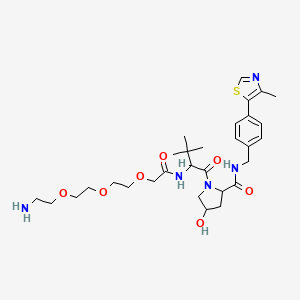
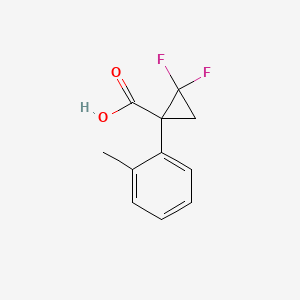
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
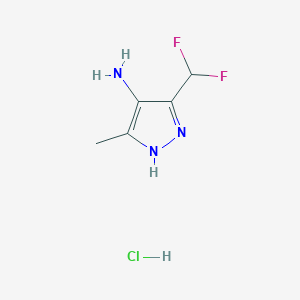
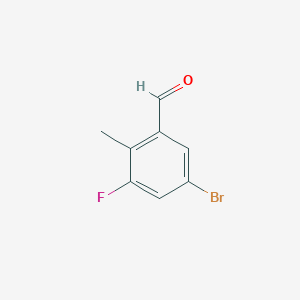
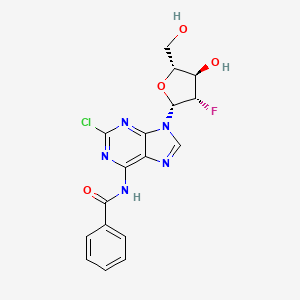
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
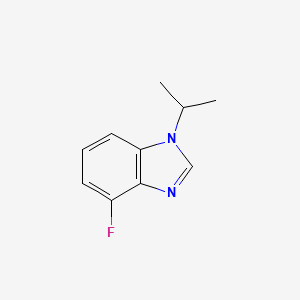
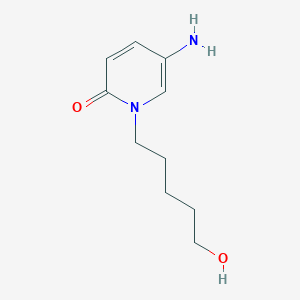
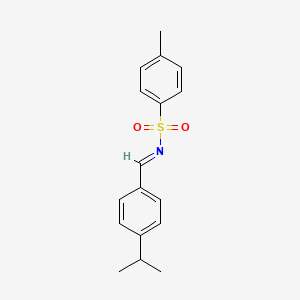

![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)

